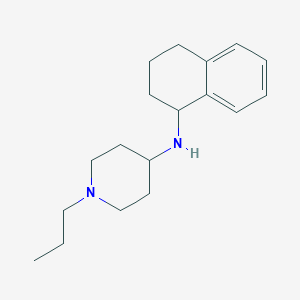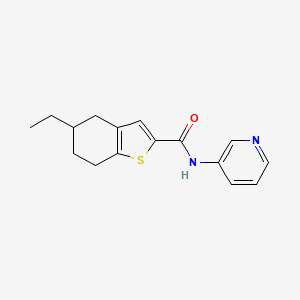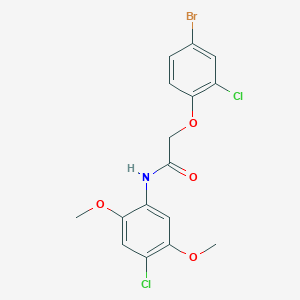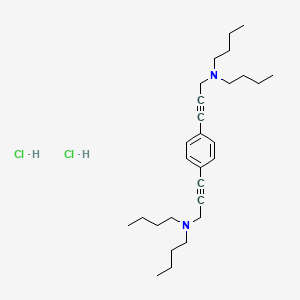
1-propyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as U-47700 and belongs to the class of synthetic opioids. U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also acts as an agonist at the kappa-opioid receptor, which is responsible for mediating the dysphoric effects of opioids. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects. It has potent analgesic effects and may be effective in treating pain. U-47700 has also been shown to produce sedation, respiratory depression, and euphoria. Additionally, U-47700 has been shown to produce a range of cardiovascular effects, including bradycardia, hypotension, and tachycardia.
実験室実験の利点と制限
U-47700 has several advantages and limitations for laboratory experiments. One advantage is that it has a potent analgesic effect, which makes it useful for studying pain pathways. Another advantage is that it has a high affinity for the mu-opioid receptor, which makes it useful for studying opioid receptor function. However, U-47700 also has several limitations, including its potential toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural opioids.
将来の方向性
There are several future directions for research on U-47700. One direction is to study its potential therapeutic applications in treating pain and opioid addiction. Another direction is to study its mechanism of action in more detail, including its effects on other opioid receptors and neurotransmitter systems. Additionally, future research could focus on developing safer and more effective synthetic opioids based on the structure of U-47700.
Conclusion:
In conclusion, U-47700 is a synthetic compound that has been extensively studied in scientific research. It has potent analgesic effects and may be effective in treating pain. U-47700 has also been studied for its potential use in the treatment of opioid addiction. Additionally, U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential toxicity. Future research could focus on developing safer and more effective synthetic opioids based on the structure of U-47700.
合成法
U-47700 can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-chlorobutyryl chloride followed by the reaction with piperidine. Another method involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-piperidone followed by the reaction with propyl bromide. Both methods yield U-47700 as a white crystalline powder.
科学的研究の応用
U-47700 has been used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic properties and may be effective in treating pain. U-47700 has also been studied for its potential use in the treatment of opioid addiction. Additionally, U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential toxicity.
特性
IUPAC Name |
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-12-20-13-10-16(11-14-20)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,16,18-19H,2,5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUJCPRKAHUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455795 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5205719.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

